(2-Tert-butoxycarbonylamino-6-fluoro-phenyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Tert-butoxycarbonylamino-6-fluoro-phenyl)-acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and a fluorine atom on a phenyl ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butoxycarbonylamino-6-fluoro-phenyl)-acetic acid typically involves the following steps:
Protection of the amine group: The amine group on the phenyl ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the fluorine atom: Fluorination can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Formation of the acetic acid moiety: The acetic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2-Tert-butoxycarbonylamino-6-fluoro-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Tert-butoxycarbonylamino-6-fluoro-phenyl)-acetic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2-Tert-butoxycarbonylamino-phenyl)-acetic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(2-Amino-6-fluoro-phenyl)-acetic acid: Lacks the Boc protection, making it more reactive but less stable.
(2-Tert-butoxycarbonylamino-phenyl)-propionic acid: Has a propionic acid moiety instead of acetic acid, which may influence its chemical properties.
Uniqueness
The presence of both the Boc-protected amine group and the fluorine atom on the phenyl ring makes (2-Tert-butoxycarbonylamino-6-fluoro-phenyl)-acetic acid unique
Properties
IUPAC Name |
2-[2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10-6-4-5-9(14)8(10)7-11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMOOFXQMAAXHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.